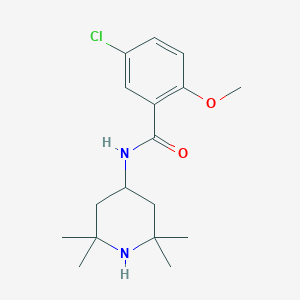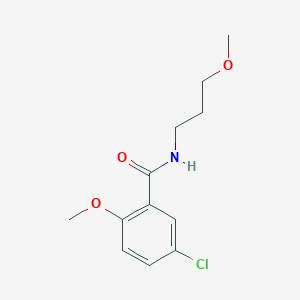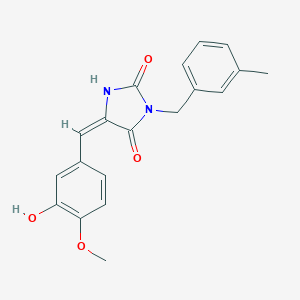![molecular formula C19H14ClN3O2S B296599 (6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B296599.png)
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with additional substituents such as a 2-chlorophenyl group and a 4-ethoxybenzylidene group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolotriazole core. The introduction of the 2-chlorophenyl and 4-ethoxybenzylidene groups is achieved through subsequent substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparación Con Compuestos Similares
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can be compared with other similar compounds, such as:
Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures.
Chlorophenyl derivatives: Compounds with a 2-chlorophenyl group.
Benzylidene derivatives: Compounds with a benzylidene group.
The uniqueness of this compound lies in its specific combination of substituents and its potential biological and chemical properties, which may differ from those of other similar compounds.
Propiedades
Fórmula molecular |
C19H14ClN3O2S |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
(6Z)-3-(2-chlorophenyl)-6-[(4-ethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H14ClN3O2S/c1-2-25-13-9-7-12(8-10-13)11-16-18(24)23-17(21-22-19(23)26-16)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3/b16-11- |
Clave InChI |
GOIJVQNGGDNCNT-WJDWOHSUSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5E)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296517.png)
![2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B296519.png)



![3-(3-Methylbenzyl)-5-[4-(2-propynyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B296526.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296529.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296531.png)

![(5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B296534.png)
![5-[2-Methoxy-4-(1-piperidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296536.png)
![5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296537.png)
![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296538.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296539.png)
